5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (300 MHz, DMSO-d₆) key shifts:
- Phenyl protons : 7.22–8.21 ppm (multiplet, 5H, aromatic).
- Oxadiazole protons : Absent due to aromatic ring current shielding.
¹³C NMR (75 MHz, DMSO-d₆) characteristic peaks:
- Carbonyl chloride (C=O) : 168.34 ppm.
- Oxadiazole C2 : 164.47 ppm.
- Phenyl carbons : 128.7–137.9 ppm (aromatic ring).
Infrared (IR) Absorption Profile
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch | 1770–1810 |
| C=N stretch | 1590–1648 |
| C–O–C (oxadiazole) | 1274–1288 |
| C–Cl stretch | 724–758 |
The conjugated C=O group shows a lower wavenumber (1770–1810 cm⁻¹) compared to aliphatic acyl chlorides due to resonance with the oxadiazole ring.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) fragments:
| m/z | Fragment Ion |
|---|---|
| 208.6 | [M]⁺ (molecular ion) |
| 173.1 | [M–Cl]⁺ |
| 145.0 | [C₉H₅N₂O]⁺ (phenyl-oxadiazole core) |
| 77.0 | [C₆H₅]⁺ (phenyl cation) |
The base peak at m/z 77 corresponds to the phenyl cation, while loss of Cl (35.5 Da) generates the [M–Cl]⁺ ion.
Tables
Table 1 : Summary of spectroscopic data for this compound.
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | 7.22–8.21 ppm (aromatic H) | |
| ¹³C NMR | 168.34 ppm (C=O) | |
| IR | 1770–1810 cm⁻¹ (C=O) | |
| MS | m/z 208.6 (M⁺) |
Table 2 : Crystallographic parameters for analogous 1,3,4-oxadiazoles.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Dihedral angle | <5° (phenyl-oxadiazole) |
| Bond length (C=O) | 1.21 Å |
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBPFMDHCGJSSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381487 | |
| Record name | 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98591-60-7 | |
| Record name | 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Step 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid
- Prepared by cyclization of 2-amino-5-phenyl-1,3,4-oxadiazole precursors or by oxidation of related intermediates.
- Typical method includes refluxing aromatic acid hydrazides with cyclodehydrating agents such as phosphorus oxychloride to obtain the oxadiazole ring bearing a carboxylic acid group at position 2.
Step 2: Conversion of Carboxylic Acid to Acid Chloride
- The carboxylic acid is treated with chlorinating agents such as oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane or ethyl acetate).
- A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.
- This step yields this compound in moderate to good yields (typically 50-70% depending on conditions).
Representative Synthetic Route and Reaction Conditions
Detailed Research Findings
Oxidative Cyclization Using Lead Oxide: The preparation of 2-amino-5-phenyl-1,3,4-oxadiazole involves heating 1-substituted thiosemicarbazides with lead oxide in refluxing organic solvents such as amyl alcohol. This method provides a reliable route to the oxadiazole core, with yields reported around 80%.
Acid Chloride Formation: Conversion of the carboxylic acid to the acid chloride is efficiently achieved using oxalyl chloride in ethyl acetate with DMF as a catalyst. This method is preferred over direct chlorination with thionyl chloride in some cases due to better control and yields.
Alternative Cyclization Methods: Cyclization of aromatic acid hydrazides with phosphorus oxychloride under reflux conditions also yields oxadiazole derivatives, which can be further converted to acid chlorides.
Reaction Monitoring and Characterization: Thin layer chromatography (TLC) is commonly used to monitor reaction progress. The final products are characterized by melting point determination, UV-Visible, IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
Comparative Table of Preparation Methods
| Method | Starting Material | Cyclization Agent | Acid Chloride Formation | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Lead Oxide oxidation of thiosemicarbazide | 1-benzoyl-3-thiosemicarbazide | PbO, reflux in amyl alcohol | Oxalyl chloride + DMF | ~80% (oxadiazole), 50-70% (acid chloride) | High yield, well-established | Use of toxic PbO |
| Phosphorus oxychloride cyclization | Aromatic acid hydrazides + acid chloride | POCl3 reflux | POCl3 or oxalyl chloride | Moderate to good | Simpler reagents | Harsh conditions |
| Bromine/Acetic acid cyclization of hydrazones | Aromatic hydrazones | Br2, AcOH, NaOAc | Subsequent chlorination | Moderate | Mild cyclization conditions | Multi-step |
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to yield 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid.
Common Reagents and Conditions
Amines: React with the carbonyl chloride group to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water: Hydrolyzes the carbonyl chloride group to form the carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride serves as a key intermediate in organic synthesis. Its electrophilic nature allows it to undergo substitution reactions, facilitating the formation of various derivatives. Notably, it can react with nucleophiles to produce substituted oxadiazoles and other heterocycles.
Key Reactions:
- Substitution Reactions: The chlorine atom in the carbonyl chloride group can be displaced by nucleophiles, allowing for the synthesis of more complex molecules.
- Microwave-Assisted Synthesis: This method has been employed to enhance the efficiency and yield of oxadiazole derivatives, demonstrating the compound's adaptability in synthetic chemistry .
Medicinal Chemistry
Research indicates that derivatives of 5-phenyl-1,3,4-oxadiazole exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's structure suggests potential applications in drug development.
Biological Activities:
- Anticancer Agents: Compounds derived from 5-phenyl-1,3,4-oxadiazole have shown promise as anticancer agents by selectively targeting cancer cell pathways .
- T-Type Calcium Channel Inhibition: Some derivatives have been identified as selective inhibitors of T-type calcium channels, which are implicated in neuropathic pain and epilepsy . This highlights the compound's potential for developing treatments for these conditions.
Agricultural Applications
Oxadiazoles are recognized for their utility in agriculture as herbicides and insecticides. The unique structural features of 5-phenyl-1,3,4-oxadiazole derivatives contribute to their effectiveness in protecting crops against pests and diseases.
Applications in Agriculture:
- Herbicides and Insecticides: The compound has been explored for its potential to act as a plant protection agent against various pathogens . Its efficacy against bacteria and viruses makes it a candidate for further development in agricultural chemistry.
Case Studies and Research Findings
Several studies have documented the synthesis and application of 5-phenyl-1,3,4-oxadiazole derivatives:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. In medicinal chemistry, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and synthetic differences between 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride and analogous compounds:
Key Observations:
- Core Heterocycle Influence: Replacing oxygen in oxadiazole with sulfur (e.g., in thiadiazole or thiazole) alters electronic properties and bioactivity. Thiazole derivatives exhibit notable antitumor activity, while oxadiazoles are more associated with antimicrobial applications .
- Functional Group Reactivity : Carbonyl chloride (oxadiazole) and sulfonyl chloride (thiazole) groups enable divergent reactivity—acylations vs. sulfonamide formations, respectively .
Antimicrobial Activity
- This compound derivatives : Used to synthesize 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, which shows potent antibacterial activity against Staphylococcus aureus .
- Thiadiazole-amine derivatives : React with aryl sulfonyl chlorides to form sulfonamides with broad-spectrum antimicrobial activity .
Antitumor Activity
- 5-Phenyl-1,3-thiazole-4-sulfonamides : Exhibit high selectivity against renal cancer (e.g., RFX 393 cell line, 90% growth inhibition) and CNS cancers .
- Oxadiazole-based esters : Ethyl 2-methyl-5-(5-phenyl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate shows moderate activity but lower yields (36%), limiting scalability .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
- ¹H-NMR of ethyl 2-methyl-5-(5-phenyl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate confirms ester protons at δ 4.344 (q) and aromatic protons at δ 7.565–8.491 .
Biological Activity
5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique oxadiazole ring structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₅ClN₂O₂, with a molecular weight of approximately 208.6 g/mol. The compound features a five-membered heterocyclic oxadiazole ring that contains two nitrogen atoms and three carbon atoms. The presence of the phenyl group and the carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal applications.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction : Thiosemicarbazide is reacted with acid chlorides.
- Cyclization : The reaction proceeds to form the oxadiazole ring.
- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles in electrophilic substitution reactions.
These methods can be optimized for yield and purity based on specific laboratory conditions .
Anticancer Activity
Research indicates that derivatives of 5-phenyl-1,3,4-oxadiazole exhibit notable anticancer properties. For example:
- Study Findings : A derivative showed an IC50 range of 1.82 to 5.55 μM against various cancer cell lines, indicating potent anti-proliferative effects .
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analysis demonstrated an increase in cells in the G0/G1 phase and a decrease in the G2/M phase upon treatment with certain derivatives .
Antimicrobial Activity
Compounds containing the oxadiazole ring have also shown promising antimicrobial activity:
- Research Insights : Studies have reported antibacterial and antifungal activities against various pathogens. For instance, certain derivatives effectively inhibited Mycobacterium bovis BCG in both active and dormant states .
- Molecular Docking Studies : These studies revealed strong binding affinities to key enzymes involved in bacterial cell wall synthesis, suggesting potential therapeutic applications .
Anti-inflammatory Properties
5-Phenyl-1,3,4-oxadiazole derivatives have been synthesized as anti-inflammatory agents:
- Toxicity Evaluation : Preliminary studies indicated that the compound is non-toxic at concentrations up to 100 mg/kg in mice models.
Comparative Analysis of Related Compounds
The following table summarizes some structural analogs of this compound and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-1,3,4-Oxadiazole-2-carbonyl chloride | C₉H₈ClN₂O₂ | Methyl group enhances lipophilicity |
| 5-(Trifluoromethyl)-1,3,4-Oxadiazole | C₉H₄F₃N₂O | Trifluoromethyl group increases reactivity |
| 5-(Bromophenyl)-1,3,4-Oxadiazole | C₁₄H₈BrN₂O | Bromine introduces halogen reactivity |
Case Studies
Several case studies highlight the biological activity of 5-phenyl-1,3,4-oxadiazole derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects of various derivatives on HepG2 liver cancer cells. The results showed significant apoptosis induction and cell cycle arrest at specific concentrations .
- Antitubercular Activity : Research demonstrated that certain oxadiazole derivatives effectively inhibited Mycobacterium tuberculosis, showcasing their potential as novel antitubercular agents .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride in laboratory settings?
- Methodological Answer :
- Acute Toxicity : Classified under Acute Toxicity (Oral) Category 4 (H302), requiring strict avoidance of ingestion. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage : Store in a cool, dry place, away from moisture and incompatible substances (e.g., bases, amines). Ensure containers are tightly sealed to prevent hydrolysis .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Provide SDS to medical personnel .
Q. What synthetic methodologies are typically used to prepare this compound?
- Methodological Answer :
- Cyclization with POCl₃ : React 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with phosphorus oxychloride (POCl₃) under reflux (100–120°C, 4–6 hours). Monitor completion via TLC .
- Alternative Route : Use acyl hydrazides as precursors. For example, cyclize N-acylhydrazines with POCl₃ in anhydrous dichloromethane, yielding carbonyl chloride derivatives .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- IR Spectroscopy : Identify key peaks: C=O stretch (~1750 cm⁻¹), C=N (oxadiazole ring, ~1600 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm, multiplet), absence of carboxylic acid proton (confirming conversion to chloride). Carbonyl carbon appears at ~165 ppm .
- Mass Spectrometry : Molecular ion peak (m/z ~221 for C₉H₅ClN₂O₂) and characteristic fragments (e.g., loss of COCl group) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane or toluene) to minimize side reactions with moisture .
- Catalytic Additives : Introduce a catalytic amount of DMF to enhance POCl₃ reactivity, accelerating the cyclization step .
- Temperature Control : Maintain reflux temperature (110–120°C) to ensure complete conversion while avoiding decomposition. Yield improvements from 46% to 65% have been reported under optimized conditions .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic proton assignments by correlating ¹H and ¹³C signals. For example, distinguish between oxadiazole and phenyl ring carbons .
- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra to verify assignments .
- X-ray Crystallography : Resolve complex cases (e.g., polymorphism) by determining the crystal structure, as demonstrated for analogous oxadiazole derivatives .
Q. How can this compound be utilized to synthesize complex heterocyclic systems for pharmaceutical applications?
- Methodological Answer :
- Amide Coupling : React with amines (e.g., cyclohexylamine, pyridinyl amines) in dry THF to form carboxamide derivatives, which are precursors for kinase inhibitors .
- Nucleophilic Substitution : Replace the chloride with thiols or alkoxy groups to modulate electronic properties. For example, synthesize sulfonamide derivatives for antimicrobial studies .
- Hybrid Systems : Combine with triazole or imidazole moieties via multi-step protocols (e.g., Huisgen cycloaddition) to explore synergistic bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
